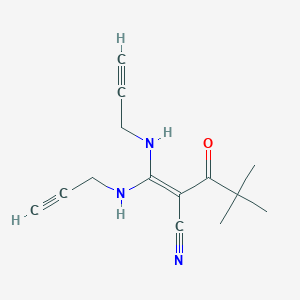
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile" is a complex molecule that may exhibit interesting chemical and physical properties due to its structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their behaviors, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation reactions of various precursors. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a compound with a similar cyano and dimethylamino functional group, was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . This suggests that a similar approach could potentially be used for synthesizing the compound of interest, with appropriate modifications to the starting materials to introduce the prop-2-ynylamino and dimethylpropanoyl groups.
Molecular Structure Analysis
The molecular structure of compounds with donor-π-acceptor push-pull configurations, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has been studied using experimental and theoretical methods, including crystal structure analysis and DFT calculations . These studies have shown that such compounds can exist in a zwitterionic form. This information is relevant as it provides a basis for understanding how the electronic structure of the compound "2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile" might contribute to its reactivity and stability.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, ansa-metallocene derivatives have been used as catalysts in propene polymerization, indicating that the electronic properties of the ligands can significantly influence the catalytic activity . This implies that the electronic properties of the compound , particularly the electron-donating and withdrawing groups, could also play a crucial role in its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, UV/VIS spectroscopy, and cyclic voltammetry . These studies have provided insights into the electronic properties, thermal stability, and electrochemical behavior of the compounds. For the compound "2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile," similar analytical techniques could be employed to determine its properties, such as solubility, melting point, and potential zwitterionic nature.
Applications De Recherche Scientifique
Natural Sources and Bioactivities
The compound 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile may exhibit similarities in structure and function to 2,4-Di-tert-butylphenol and its analogs. These compounds are found in a wide range of species and exhibit potent toxicity against various organisms. The bioactivities and natural sources of these phenolic compounds, including their role in autotoxicity and endocidal regulation in producing organisms, have been comprehensively reviewed (Zhao et al., 2020).
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, have been studied extensively for their transitional properties. The structural and functional characteristics of these compounds are relevant to understanding the properties of liquid crystal dimers. This research also delves into the behavior of methylene-linked odd-membered dimers, which may bear resemblance to the structural features of 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile (Henderson & Imrie, 2011).
BODIPY Platform for Organic Optoelectronics
The BODIPY-based materials, known for their applications in sensors, organic thin-film transistors, organic photovoltaics, and organic light-emitting diodes (OLEDs), share similar structural characteristics with 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile. The development of these materials, including their synthesis and applications in OLED devices, could provide insight into the potential uses of 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile in optoelectronic applications (Squeo & Pasini, 2020).
Environmental Contaminants and Emerging Compounds
Studies on environmental contaminants such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP) provide a context for understanding the environmental occurrence, exposure, and risks of similar compounds. The extensive review of TDCPP, its behavior in the environment, and its health risks might offer a comparative framework for assessing the environmental impact of 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile (Wang et al., 2020).
Propriétés
IUPAC Name |
2-[bis(prop-2-ynylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-6-8-16-13(17-9-7-2)11(10-15)12(18)14(3,4)5/h1-2,16-17H,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEJBZQPXOGZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(NCC#C)NCC#C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)
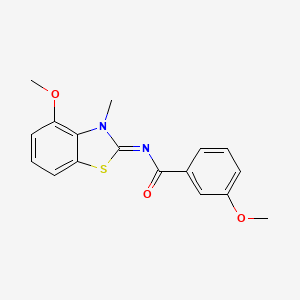
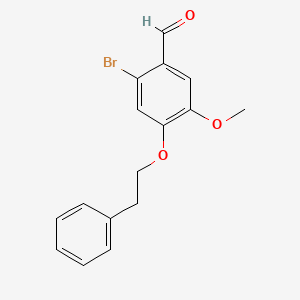
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)
![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)
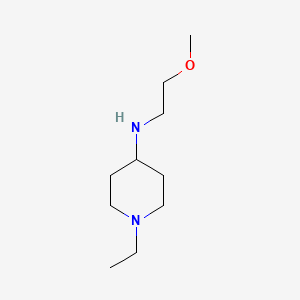
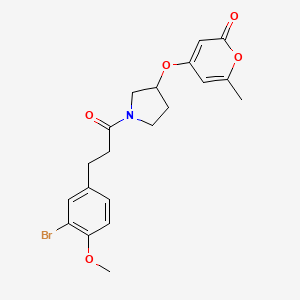


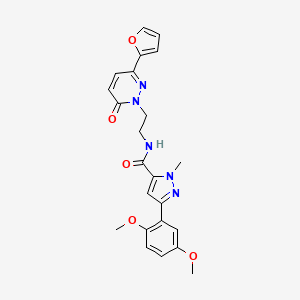
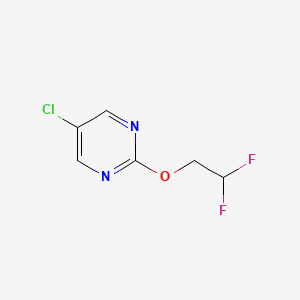
![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)